

# Improving the translational validity of AZD2423 preclinical data

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: AZD2423 Preclinical Data Translation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the translational validity of preclinical data for the CCR2 antagonist, **AZD2423**.

## Frequently Asked Questions (FAQs)

Q1: What is AZD2423 and what is its mechanism of action?

AZD2423 is a potent, selective, and orally bioavailable non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2).[1] As a negative allosteric modulator, it binds to a site on the receptor distinct from the endogenous ligand binding site, inhibiting receptor signaling. CCR2 is a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation and has been implicated in the pathophysiology of neuropathic pain.[2][3]

Q2: What is the rationale for targeting CCR2 in neuropathic pain?

Preclinical studies have suggested that the chemokine CCL2 (also known as MCP-1), the primary ligand for CCR2, is upregulated following nerve injury and contributes to the development and maintenance of neuropathic pain.[4] By blocking the CCL2/CCR2 signaling



axis, CCR2 antagonists like **AZD2423** are expected to reduce the infiltration of immune cells and the release of pro-inflammatory factors, thereby alleviating pain.

Q3: What were the key findings from the preclinical efficacy studies of AZD2423?

Preclinical studies in rodent models of neuropathic pain demonstrated that **AZD2423** was effective at reducing pain-like behaviors.[5] For example, in the Chung model of neuropathic pain in rats, **AZD2423** showed a dose-dependent reversal of heat hyperalgesia.

Q4: What were the outcomes of the clinical trials with AZD2423 for neuropathic pain?

Despite promising preclinical data, Phase IIa clinical trials in patients with post-traumatic neuralgia and painful diabetic neuropathy (PDN) did not show a significant analgesic effect of **AZD2423** compared to placebo on the primary endpoint of average pain scores. Interestingly, there was evidence of target engagement, as indicated by a reduction in monocyte levels in the blood of patients treated with **AZD2423**.

## Troubleshooting Guide: Bridging the Preclinical-Clinical Gap

This guide addresses common challenges and questions that may arise when interpreting and attempting to replicate or build upon the preclinical data for **AZD2423**, particularly in light of its clinical trial outcomes.

Issue 1: Discrepancy between preclinical efficacy in rodent models and lack of efficacy in human trials.

- Possible Cause 1: Species differences in CCR2 pharmacology.
  - Question: Could differences between rat and human CCR2 receptors explain the translational failure?
  - Answer: While not definitively proven for AZD2423, species differences in receptor
    pharmacology are a known challenge in chemokine receptor drug development. It is
    crucial to confirm that the binding affinity and functional activity of AZD2423 are
    comparable between the rodent species used in preclinical models and human CCR2.

## Troubleshooting & Optimization





Minor differences in amino acid sequences within the allosteric binding site could lead to significant changes in drug potency and efficacy.

- Possible Cause 2: Pharmacokinetic and pharmacodynamic (PK/PD) disconnect.
  - Question: Was the drug exposure in preclinical models predictive of the exposure in humans?
  - Answer: The achieved plasma levels of AZD2423 in the clinical trials were reported to be in line with predictions from data in healthy volunteers. However, it is important to scrutinize the free drug concentrations at the site of action (peripheral nerve, spinal cord) in the preclinical models and compare them to the estimated free concentrations in human tissues. A presentation on AZD2423 indicated that in the rat pain model, peripheral receptor occupancy was estimated at 80% with 17% in the central nervous system, while in the human trials, the calculated peripheral and central receptor occupancies were 97% and 90%, respectively. This suggests that while peripheral target engagement was high in both, the central engagement might have differed significantly.
- Possible Cause 3: Limitations of the preclinical models.
  - Question: Do the animal models of neuropathic pain fully recapitulate the human condition?
  - Answer: Animal models, such as the spinal nerve ligation (Chung) model, are valuable tools but may not fully capture the complexity and heterogeneity of human neuropathic pain. The underlying pathophysiology of pain in these models may differ from that in patients with long-standing diabetic neuropathy or post-traumatic neuralgia. Researchers should consider using multiple, mechanistically distinct animal models to build a more robust preclinical data package.

Issue 2: Unexpected or inconsistent results in in vitro assays.

- Question: My in vitro chemotaxis or calcium flux assay results with AZD2423 are not consistent. What could be the issue?
  - Answer:



- Cell Line and Passage Number: The responsiveness of cell lines like THP-1 to chemokines can vary with passage number. It is recommended to use cells within a defined low passage number range.
- Assay Conditions: Ensure that assay parameters such as chemokine concentration, incubation time, and cell density are optimized and consistent. For chemotaxis assays, the choice of filter pore size and coating can also impact results.
- Negative Allosteric Modulator Properties: As a negative allosteric modulator, the inhibitory effect of AZD2423 may be influenced by the concentration of the orthosteric ligand (CCL2). Ensure you are using a consistent and appropriate concentration of CCL2 in your functional assays.

### **Data Presentation**

Table 1: In Vitro Activity of AZD2423

| Assay Type     | Cell<br>Line/System | Ligand        | IC50   | Reference |
|----------------|---------------------|---------------|--------|-----------|
| CCR2 Ca2+ Flux | Not Specified       | Not Specified | 1.2 nM |           |
| Chemotaxis     | THP-1 cells         | MCP-1         | 4 nM   |           |

Table 2: In Vivo Efficacy and Receptor Occupancy of AZD2423

| Animal<br>Model                     | Efficacy<br>Endpoint                | AZD2423<br>Effect | Receptor<br>Occupancy<br>(Rat)      | Receptor Occupancy (Human, Calculated) | Reference |
|-------------------------------------|-------------------------------------|-------------------|-------------------------------------|----------------------------------------|-----------|
| Chung Heat<br>Hyperalgesia<br>(Rat) | Reversal of<br>heat<br>hyperalgesia | 80% reversal      | Peripheral:<br>80%, Central:<br>17% | Peripheral:<br>97%, Central:<br>90%    |           |

## **Experimental Protocols**



## In Vitro Calcium Flux Assay for CCR2 Antagonism

This protocol is a general guideline and may require optimization for specific cell lines and equipment.

#### Cell Preparation:

- Culture a human cell line stably expressing CCR2 (e.g., HEK293-CCR2 or THP-1) to 80-90% confluency.
- Harvest the cells and resuspend them in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
- Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
- Wash the cells to remove excess dye and resuspend in assay buffer.

#### Assay Procedure:

- Dispense the dye-loaded cells into a 96- or 384-well black, clear-bottom plate.
- Add varying concentrations of AZD2423 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
- Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FlexStation or FLIPR).
- Initiate the reading and, after establishing a baseline fluorescence, add a pre-determined concentration of the CCR2 agonist CCL2 (MCP-1) to all wells.
- Continue to measure the fluorescence intensity over time to monitor the intracellular calcium concentration.

#### Data Analysis:

• The increase in fluorescence upon agonist addition corresponds to calcium mobilization.



- Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of AZD2423.
- Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

### **THP-1 Chemotaxis Assay**

This protocol describes a common method for assessing the effect of CCR2 antagonists on monocyte migration.

- Cell Culture:
  - Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol. Maintain the cell density between 1x10^5 and 1x10^6 cells/mL.
- Assay Setup:
  - Use a transwell migration plate with a polycarbonate membrane (e.g., 5 μm pore size).
  - In the lower chamber, add assay medium (e.g., serum-free RPMI) containing a chemoattractant concentration of CCL2 (MCP-1). Also include wells with assay medium alone as a negative control.
  - In the upper chamber, add THP-1 cells that have been pre-incubated with varying concentrations of AZD2423 or vehicle control.
- Incubation:
  - Incubate the plate at 37°C in a 5% CO2 incubator for a period of 2-4 hours to allow for cell migration.
- Quantification of Migration:
  - After incubation, remove the non-migrated cells from the upper surface of the membrane.
  - Fix and stain the migrated cells on the lower surface of the membrane.



- Count the number of migrated cells in several fields of view under a microscope.
   Alternatively, a fluorescent dye can be used to label the cells, and migration can be quantified using a fluorescence plate reader.
- Data Analysis:
  - Calculate the percentage of inhibition of CCL2-induced chemotaxis for each concentration of AZD2423.
  - Determine the IC50 value from the concentration-response curve.

# Chung Model of Neuropathic Pain (Spinal Nerve Ligation)

This is a surgical model and should be performed by trained personnel in accordance with institutional animal care and use guidelines.

- Animal Preparation:
  - Use adult male Sprague-Dawley rats (200-250 g).
  - Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
- Surgical Procedure:
  - Make a dorsal midline incision at the level of the lumbar spine.
  - Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
  - Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.
  - Close the muscle and skin layers with sutures or staples.
  - Administer post-operative analgesics as required.
- Behavioral Testing:



- Allow the animals to recover for at least 3-7 days post-surgery.
- Assess the development of neuropathic pain-like behaviors, such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source).
- Once a stable baseline of hypersensitivity is established, administer AZD2423 or vehicle orally.
- Perform behavioral testing at various time points after drug administration to evaluate its analgesic effect.

#### Data Analysis:

- The withdrawal threshold (in grams for mechanical allodynia) or latency (in seconds for thermal hyperalgesia) is recorded.
- The percentage reversal of hypersensitivity is calculated relative to the pre-drug baseline and the response of sham-operated or naive animals.
- Dose-response curves can be generated to determine the effective dose (ED50).

## **Mandatory Visualizations**



Click to download full resolution via product page



Caption: AZD2423 Signaling Pathway



Click to download full resolution via product page



Caption: AZD2423 Translational Validity Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sartorius.com [sartorius.com]
- 2. corning.com [corning.com]
- 3. Recent developments in CCR2 antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of novel cyclohexylamide CCR2 antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spinal nerve ligation model [pspp.ninds.nih.gov]
- To cite this document: BenchChem. [Improving the translational validity of AZD2423 preclinical data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103996#improving-the-translational-validity-of-azd2423-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com